molecular formula C8H4BrClK2NO4P B012880 Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate CAS No. 102185-49-9

Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate

Cat. No. B012880
CAS RN: 102185-49-9
M. Wt: 402.65 g/mol
InChI Key: BYVJPKSAOAYTGG-UHFFFAOYSA-L
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Description

Chemical Reactions Analysis

This compound serves as a substrate for alkaline phosphatase . Upon enzymatic hydrolysis, it produces a blue-colored reaction product that is insoluble in water. Researchers often use it in various applications, including immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) .

Scientific Research Applications

Biomedical Research

BCIP Dipotassium salt is a vital reagent used in biomedical research . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Alkaline Phosphatase Activity Detection

This compound is often used as a substrate to detect β-galactosidase activity in drug discovery and the study of gene expression . It is also used as a histochemical substrate for alkaline phosphatase .

Blotting Techniques

BCIP Dipotassium salt is used in various blotting techniques, including Northern, Southern, and Western blotting . These techniques are used to detect specific DNA, RNA, and protein molecules in a sample.

In Situ Hybridization

In situ hybridization is a type of hybridization that uses a labeled complementary DNA, RNA or modified nucleic acids strand to localize a specific DNA or RNA sequence in a portion or section of tissue . BCIP Dipotassium salt is used in this process .

Immunohistochemistry

Immunohistochemistry is a method of detecting the presence of specific proteins in cells of a tissue section by exploiting the principle of antibodies binding specifically to antigens in biological tissues . BCIP Dipotassium salt is used in this process .

Synthesis of Indole Derivatives

Indole derivatives are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . BCIP Dipotassium salt, being an indole derivative, is likely to have similar applications.

Multicomponent Reactions

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . BCIP Dipotassium salt, being a derivative of 1H-Indole-3-carbaldehyde, can be used in multicomponent reactions .

Dye Applications

BCIP Dipotassium salt is a multifunctional dye . Dyes are important tools in biological experiments and are also widely used in traditional fields such as textile dyeing, as well as in emerging fields such as functional textile processing, food pigments, and dye-sensitized solar cells .

Safety and Hazards

  • Safety Information : Material Safety Data Sheet (MSDS) is available here.

Mechanism of Action

Target of Action

The primary target of BCIP is the enzyme Alkaline Phosphatase (AP) . AP plays a crucial role in many biological processes, including protein dephosphorylation, transphosphorylation, and the regulation of intracellular levels of cyclic AMP.

Mode of Action

BCIP acts as a chromogenic substrate for Alkaline Phosphatase . In the presence of AP, BCIP is hydrolyzed, leading to the production of a colored product that can be detected visually or using colorimetric methods .

Biochemical Pathways

The hydrolysis of BCIP by AP is part of the broader AP pathway, which plays a key role in various biological processes. The colored product of BCIP hydrolysis allows for the visualization of these processes, aiding in the study of AP’s role in cellular biology .

Result of Action

The hydrolysis of BCIP by AP results in the production of a colored product. This allows for the visual identification of AP activity, which can be useful in a variety of research contexts, including the study of various diseases such as cancer and genetic disorders .

Action Environment

The action of BCIP is influenced by environmental factors such as temperature and pH. For instance, BCIP is typically stored at a temperature of 28°C . Additionally, the activity of AP, and thus the efficacy of BCIP, can be influenced by the pH of the environment .

properties

IUPAC Name

dipotassium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClNO4P.2K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;;/h1-3,11H,(H2,12,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVJPKSAOAYTGG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClK2NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625808
Record name Dipotassium 5-bromo-4-chloro-1H-indol-3-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate

CAS RN

102185-49-9
Record name Dipotassium 5-bromo-4-chloro-1H-indol-3-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102185-49-9
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